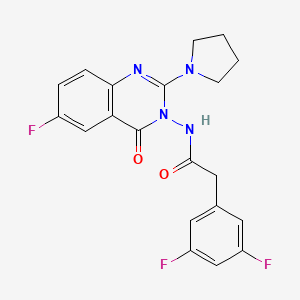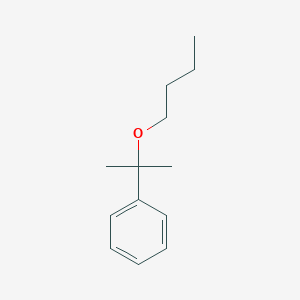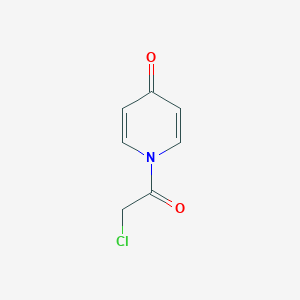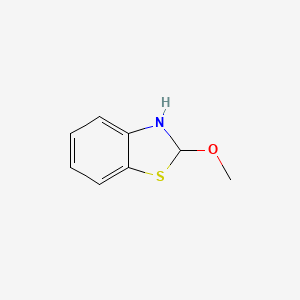![molecular formula C17H15ClN2O2 B13965248 1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 137984-95-3](/img/structure/B13965248.png)
1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one is a complex organic compound that belongs to the class of benzoazepines This compound is characterized by its unique structure, which includes a benzoyl group, an amino group, and a chloro substituent on a benzoazepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group onto the benzoazepine ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amino group is typically carried out through nucleophilic substitution reactions. An appropriate amine, such as aniline, is reacted with the intermediate compound to form the desired amino-substituted product.
Chlorination: The chloro substituent is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position on the benzoazepine ring.
Industrial Production Methods
Industrial production of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
類似化合物との比較
1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one can be compared with other similar compounds, such as:
5H-Dibenzo[b,f]azepine: A structurally related compound with different substituents, used in the synthesis of various pharmaceuticals.
10,11-Dihydro-5H-dibenzo[b,f]azepine: Another related compound with applications in organic electronics and materials science.
The uniqueness of 1-(4-Aminobenzoyl)-7-chloro-3,4-dihydro-1h-benzo[b]azepin-5(2h)-one lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
137984-95-3 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
1-(4-aminobenzoyl)-7-chloro-3,4-dihydro-2H-1-benzazepin-5-one |
InChI |
InChI=1S/C17H15ClN2O2/c18-12-5-8-15-14(10-12)16(21)2-1-9-20(15)17(22)11-3-6-13(19)7-4-11/h3-8,10H,1-2,9,19H2 |
InChIキー |
WPZFGHUICMWKFB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)N(C1)C(=O)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)











